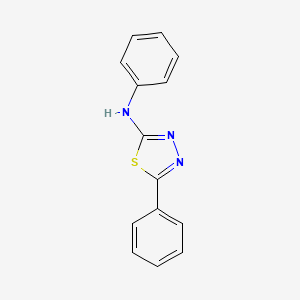
N,5-diphenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,5-Diphenyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C14H11N3S and a molecular weight of 253.32 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for “N,5-diphenyl-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized using various methods. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
“N,5-diphenyl-1,3,4-thiadiazol-2-amine” and its derivatives have shown potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . Some of the most active compounds include N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety, which is present in “N,5-diphenyl-1,3,4-thiadiazol-2-amine”, has been found to have antimicrobial properties . Structural modifications in the 1,3,4-thiadiazol ring have resulted in highly effective and less toxic compounds that have good prospects as antimicrobial agents .
Antifungal Activity
“N,5-diphenyl-1,3,4-thiadiazol-2-amine” derivatives have also been reported to have antifungal properties .
Antimycobacterial Activity
These compounds have shown antimycobacterial activity, which makes them potential candidates for the treatment of diseases caused by mycobacteria .
Analgesic and Anti-inflammatory Activity
“N,5-diphenyl-1,3,4-thiadiazol-2-amine” and its derivatives have demonstrated analgesic and anti-inflammatory activities .
Antipsychotic and Antidepressant Activity
These compounds have also been found to have antipsychotic and antidepressant properties .
Anticonvulsant Activity
“N,5-diphenyl-1,3,4-thiadiazol-2-amine” derivatives have shown anticonvulsant activity .
Anti-leishmanial Activity
These compounds have demonstrated anti-leishmanial activity, which could be beneficial in the treatment of leishmaniasis .
Zukünftige Richtungen
1,3,4-thiadiazole derivatives, including “N,5-diphenyl-1,3,4-thiadiazol-2-amine”, have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . Future research could focus on further exploring the therapeutic potential of these compounds and developing them into effective drugs.
Wirkmechanismus
Target of Action
The primary target of N,5-diphenyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
N,5-diphenyl-1,3,4-thiadiazol-2-amine: interacts with its target by directly binding to the SH2 domain of STAT3. This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing downstream gene transcription .
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. By inhibiting STAT3, N,5-diphenyl-1,3,4-thiadiazol-2-amine disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and induced cell cycle arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,5-diphenyl-1,3,4-thiadiazol-2-amine The compound’s effectiveness in in-vivo models suggests it may have suitable bioavailability .
Result of Action
The molecular and cellular effects of N,5-diphenyl-1,3,4-thiadiazol-2-amine include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In particular, the compound has shown anti-proliferative effects against cancer cells that overexpress STAT3 .
Eigenschaften
IUPAC Name |
N,5-diphenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDULOLVDJHSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-diphenyl-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)
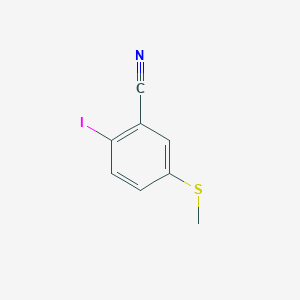
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2688031.png)
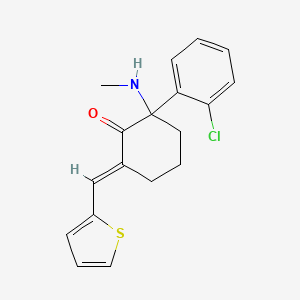
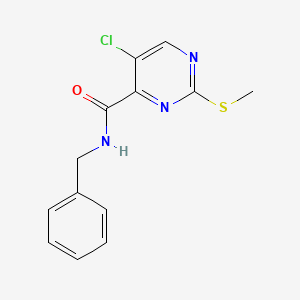

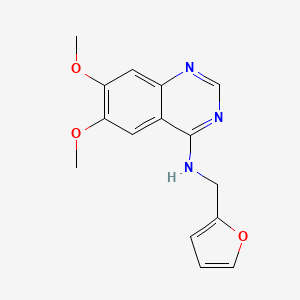
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)